(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide
Overview
Description
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide: is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the aminopropyl group and the carboxamide functionality. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the aminopropyl and carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its structure may enable it to bind to specific proteins or enzymes, making it a valuable tool for probing biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The aminopropyl group may facilitate binding to proteins or enzymes, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various synthetic applications.
Uniqueness: (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZGDEIJFYLUIT-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCN)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443210-62-5 | |
Record name | (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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